2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole
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Overview
Description
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a chloronitrobenzoyl group
Preparation Methods
The synthesis of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the chloronitrobenzoyl group. Common synthetic routes may involve reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives and piperazine-containing compounds. Similar compounds include:
2-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Benzothiazole-based anti-tubercular compounds: These compounds have shown significant activity against Mycobacterium tuberculosis. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-13-4-3-5-17-18(13)22-20(29-17)24-10-8-23(9-11-24)19(26)15-12-14(25(27)28)6-7-16(15)21/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARCALJEOQXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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